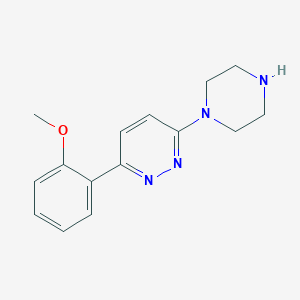

![molecular formula C10H12ClN3S B1465994 5-(4-氯苯基)-2,4-二甲基-3,4-二氢-2H-[1,2,4]三唑-3-硫醇 CAS No. 1089330-82-4](/img/structure/B1465994.png)

5-(4-氯苯基)-2,4-二甲基-3,4-二氢-2H-[1,2,4]三唑-3-硫醇

描述

“5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol” is a heterocyclic compound . It is a unique compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various types of diseases in the human body .

Synthesis Analysis

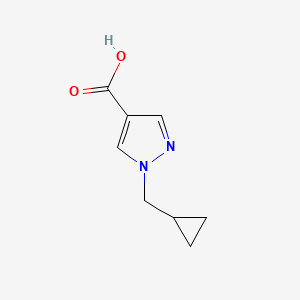

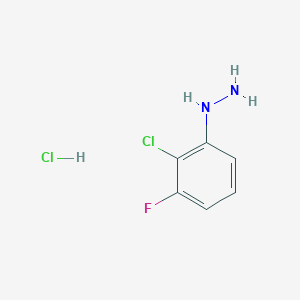

The synthesis of “5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol” involves several steps . The process includes the preparation of the starting triazoles from commercially available precursors, as well as their conversion to the desired derivative .Molecular Structure Analysis

The molecular structure of “5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol” is complex and unique . It contains two carbon and three nitrogen atoms, which are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions of “5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol” are diverse and versatile . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol” are unique . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts .科学研究应用

合成方法

三唑衍生物,包括与“5-(4-氯苯基)-2,4-二甲基-3,4-二氢-2H-[1,2,4]三唑-3-硫醇”相关的化合物,在合成化学中引起了极大的兴趣,因为它们在各个领域的潜在应用。例如,Nikpour和Motamedi(2015年)报道了对三唑-噻二唑-ium和三唑-三唑-ium盐的便捷访问,展示了三唑化合物在合成具有潜在药用和材料科学用途的杂环结构方面的多功能性(Nikpour & Motamedi, 2015)。

生物活性

三唑核心,通常存在于类似“5-(4-氯苯基)-2,4-二甲基-3,4-二氢-2H-[1,2,4]三唑-3-硫醇”等化合物中,以其生物活性而闻名。Khan等人(2010年)合成了一系列1,2,4-三唑和1,3,4-噻二唑衍生物,并对其进行了抗氧化和尿酶抑制活性测试。这项研究突显了三唑化合物在开发新的治疗剂方面的潜力(Khan et al., 2010)。

抗菌活性

Ghattas等人(2016年)探索了4-苯胺基-5-苯基-4H-1,2,4-三唑-3-硫醇衍生物的合成及其抗菌活性。这些研究强调了三唑衍生物在寻找新的抗菌剂方面的重要性(Ghattas et al., 2016)。

抗病毒和抗肿瘤活性

Jilloju等人(2021年)发现了具有有望的体外抗冠状病毒和抗肿瘤活性的三唑-噻二嗪衍生物。这项研究强调了三唑化合物在应对病毒性疾病和癌症方面的潜力(Jilloju et al., 2021)。

未来方向

The future directions of “5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol” research are promising . In silico design, carried out using the enzyme NDM-1 in the first instance, guided the selection of possible modulations at the benzylidene ring and at the 5-position of the triazole ring .

作用机制

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known to interact with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction leads to changes in the function of the target, which can result in a therapeutic effect.

Biochemical Pathways

1,2,4-triazoles are known to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that they may affect multiple biochemical pathways.

Result of Action

Given the biological activities associated with 1,2,4-triazoles, it can be inferred that this compound may have significant effects at the molecular and cellular level .

属性

IUPAC Name |

5-(4-chlorophenyl)-2,4-dimethyl-3H-1,2,4-triazole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3S/c1-13-9(12-14(2)10(13)15)7-3-5-8(11)6-4-7/h3-6,10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLMVNHMAUEKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(N(N=C1C2=CC=C(C=C2)Cl)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

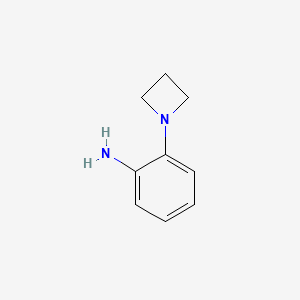

![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)